2-Bromo-6-fluoro-3-propoxyphenol

Description

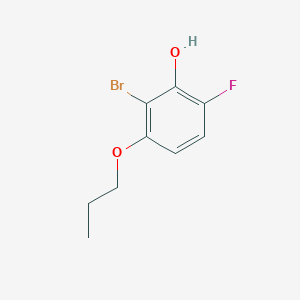

2-Bromo-6-fluoro-3-propoxyphenol (CAS: 87808-28-4) is a halogenated phenolic compound characterized by a benzene ring substituted with bromine (Br), fluorine (F), and a propoxy group (–OCH₂CH₂CH₃). Its molecular formula is C₉H₉BrFO₂, with a molecular weight of 264.07 g/mol. The compound’s structural features—specifically the electron-withdrawing halogens (Br, F) and the electron-donating propoxy group—impart unique physicochemical properties, including polarity, solubility, and reactivity.

Properties

IUPAC Name |

2-bromo-6-fluoro-3-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-2-5-13-7-4-3-6(11)9(12)8(7)10/h3-4,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCENHQBDGXXSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-propoxyphenol typically involves the bromination and fluorination of a phenol derivative followed by the introduction of a propoxy group. One common method involves the reaction of 2-bromo-6-fluorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-propoxyphenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can convert the compound to its corresponding hydroquinone.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize the phenol group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroquinones and other reduced forms.

Scientific Research Applications

2-Bromo-6-fluoro-3-propoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-propoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Structural and Functional Differences

Halogen Diversity: this compound contains bromine and fluorine, which enhance electrophilic aromatic substitution reactivity compared to analogs like 3-chloro-4-(3-fluorophenoxy)aniline (Cl and F). Bromine’s larger atomic radius may also increase steric hindrance . Methyl 2-bromo-5-methoxy-4-methylbenzoate lacks fluorine but includes a methoxy (–OCH₃) and ester (–COOCH₃) group, improving solubility in non-polar solvents relative to phenolic analogs .

Functional Group Influence: The propoxy group in this compound contributes to higher lipophilicity compared to the methoxy group in Methyl 2-bromo-5-methoxy-4-methylbenzoate. This difference impacts bioavailability in pharmaceutical contexts. 3-Chloro-4-(3-fluorophenoxy)aniline features an aniline (–NH₂) group, enabling participation in diazonium reactions, a property absent in the other compounds .

Biological Activity

2-Bromo-6-fluoro-3-propoxyphenol (C9H10BrFO2) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

This compound features a bromine and a fluorine atom attached to the aromatic ring, which can significantly influence its biological interactions and properties. The presence of the propoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its halogen substituents may enhance binding affinity to enzymes and receptors, modulating biochemical pathways. Specific interactions include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.

- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress.

Case Studies

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the MDM2-p53 interaction pathway. This pathway is crucial for tumor suppression, making it a target for cancer therapies.

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. Testing against gram-positive and gram-negative bacteria revealed promising results, indicating its potential as an antimicrobial agent .

Research Applications

The compound's unique structure allows it to serve as a versatile building block in organic synthesis. It has applications in:

- Pharmaceutical Development : As a precursor for synthesizing more complex molecules with potential therapeutic effects.

- Chemical Research : Used in studies exploring structure-activity relationships (SAR) to develop new drugs with improved efficacy and reduced side effects.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Bromo-6-fluoro-N,N-dimethylbenzamide | Structure | MDM2 inhibitor |

| 3,4-Difluoro-2-ethoxyphenol | Structure | Antimicrobial and antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.